molecular formula C17H16N2O2S B3863288 N-(2,6-dimethylphenyl)quinoline-8-sulfonamide

N-(2,6-dimethylphenyl)quinoline-8-sulfonamide

Cat. No.: B3863288
M. Wt: 312.4 g/mol
InChI Key: BKMHHDNUXMSYAH-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)quinoline-8-sulfonamide is a chemical compound that belongs to the class of quinoline sulfonamides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)quinoline-8-sulfonamide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is known for its efficiency and selectivity in forming the desired sulfonamide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the CuAAC reaction remains a preferred method due to its scalability and high yield .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)quinoline-8-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline sulfonic acids, while reduction may produce quinoline sulfonamides with different substituents .

Scientific Research Applications

N-(2,6-dimethylphenyl)quinoline-8-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as the muscle isoform 2 of pyruvate kinase (PKM2). This enzyme plays a crucial role in cancer metabolism, and the compound’s inhibition of PKM2 leads to reduced intracellular pyruvate levels, affecting cancer cell viability and proliferation .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-12-6-3-7-13(2)16(12)19-22(20,21)15-10-4-8-14-9-5-11-18-17(14)15/h3-11,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMHHDNUXMSYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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